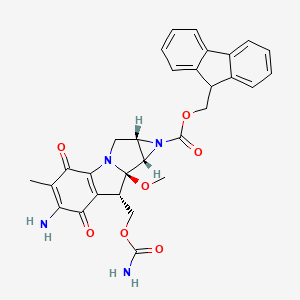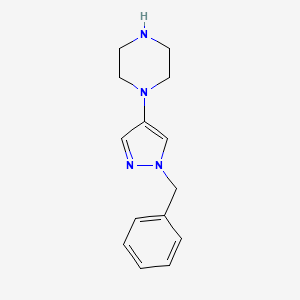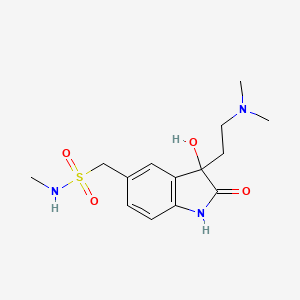
2,3-Diethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diethylpiperazine: is a heterocyclic organic compound that belongs to the piperazine family It is characterized by a six-membered ring containing two nitrogen atoms at opposite positions, with ethyl groups attached to the second and third carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethylpiperazine can be achieved through several methods:
-
Cyclization of 1,2-Diamine Derivatives: : This method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can be deprotected to yield this compound .
-
Intermolecular Cycloaddition: : Another method involves the intermolecular cycloaddition of alkynes bearing amino groups. This reaction can be catalyzed by various catalysts to form the desired piperazine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic cyclodeamination of ethylenediamine or diethylenetriamine. The process can be optimized using superacid catalysts such as sulfate on zirconium dioxide or zeolite-based catalytic systems, achieving high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3-Diethylpiperazine undergoes several types of chemical reactions, including:
-
Oxidation: : This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidation products.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
-
Substitution: : Nucleophilic substitution reactions can occur at the nitrogen atoms or the ethyl groups, leading to the formation of substituted piperazine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: DBU, sodium hydroxide.
Catalysts: Superacid catalysts, zeolite-based catalytic systems.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
2,3-Diethylpiperazine has several scientific research applications:
-
Pharmaceuticals: : It is used as an intermediate in the synthesis of various pharmaceutical compounds, including those with potential therapeutic effects.
-
Agrochemicals: : This compound is utilized in the development of agrochemicals, such as pesticides and herbicides, due to its biological activity.
-
Materials Science: : this compound is employed in the synthesis of materials with specific properties, such as polymers and resins, which have applications in various industries .
Mechanism of Action
The mechanism of action of 2,3-Diethylpiperazine involves its interaction with molecular targets and pathways within biological systems. It can act as an agonist or antagonist at various receptors, leading to specific physiological effects. For example, it may interact with neurotransmitter receptors, influencing neural activity and resulting in therapeutic effects .
Comparison with Similar Compounds
2,3-Diethylpiperazine can be compared with other similar compounds, such as:
2,3-Dimethylpiperazine: This compound has methyl groups instead of ethyl groups, leading to differences in its chemical properties and applications.
2,5-Dimethylpiperazine:
2-Ethyl-3-methylpiperazine: This compound has one ethyl and one methyl group, resulting in unique properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2,3-diethylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-3-7-8(4-2)10-6-5-9-7/h7-10H,3-6H2,1-2H3 |
InChI Key |
FOCWTZQPHKNTMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(NCCN1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2S-[2a,3ss(Z)]]-2-[[[1-(2-Amino-4-thiazolyl)-2-[(2-methyl-4-oxo-3-azetidinyl)amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic Acid Trifluoroacetic Acid](/img/structure/B13858774.png)

![Acetic acid;2-[3-(ethoxycarbonylamino)-6-ethoxycarbonyliminoxanthen-9-yl]benzoic acid](/img/structure/B13858780.png)



![6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione](/img/structure/B13858815.png)
![2-[4-(2-Chlorophenyl)pyrazol-1-yl]acetic acid](/img/structure/B13858823.png)


![Pyrrolidine-2-carboxylic acid, 1-[2-(tert-butoxycarbonylamino)-3-methylpentanoyl]-](/img/structure/B13858832.png)



